molecular formula C8H8N4OS B13092246 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine

5-(3-Methoxypyrazin-2-yl)thiazol-2-amine

Cat. No.: B13092246
M. Wt: 208.24 g/mol
InChI Key: BPAKNKUOPZHYFY-UHFFFAOYSA-N
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Description

5-(3-Methoxypyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine typically involves the reaction of 3-methoxypyrazine-2-carboxylic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypyrazin-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

5-(3-Methoxypyrazin-2-yl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine include:

  • 5-(2-Pyridyl)thiazol-2-amine
  • 5-(2-Furyl)thiazol-2-amine
  • 5-(2-Thienyl)thiazol-2-amine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxypyrazine moiety, which may confer unique biological activities and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-(3-methoxypyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4OS/c1-13-7-6(10-2-3-11-7)5-4-12-8(9)14-5/h2-4H,1H3,(H2,9,12)

InChI Key

BPAKNKUOPZHYFY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C2=CN=C(S2)N

Origin of Product

United States

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